
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chlorosulfonyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process involves:
- Dissolving 1-phenyl-1H-pyrazole-4-carboxylic acid in an inert solvent such as dichloromethane.
- Adding chlorosulfonic acid dropwise while maintaining the temperature below 0°C.
- Stirring the reaction mixture for several hours to complete the reaction.
- Quenching the reaction with ice-cold water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Conducted in anhydrous conditions using strong reducing agents.
Oxidation Reactions: Performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the development of enzyme inhibitors and receptor modulators.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorosulfonyl group acts as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis as a versatile reagent.
Chlorosulfonic acid: Used in the preparation of sulfonate esters and sulfonamides.
2-Chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid: Utilized as a building block in organic synthesis.
Uniqueness
5-(Chlorosulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with potential therapeutic applications.
Properties
Molecular Formula |
C10H7ClN2O4S |
|---|---|
Molecular Weight |
286.69 g/mol |
IUPAC Name |
5-chlorosulfonyl-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O4S/c11-18(16,17)9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
BPNBFLFXXVISLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


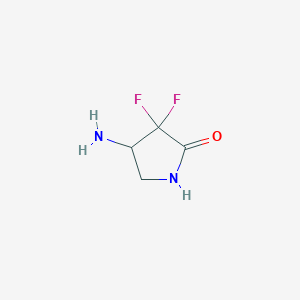
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
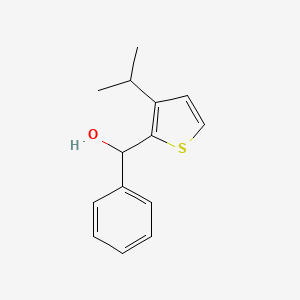

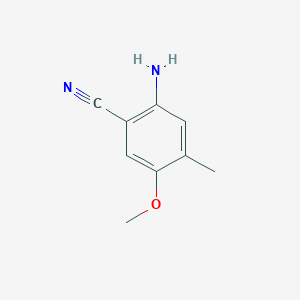
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)



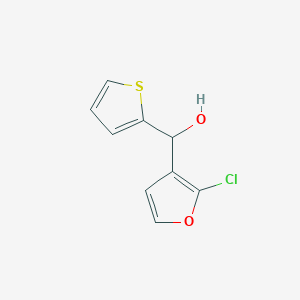
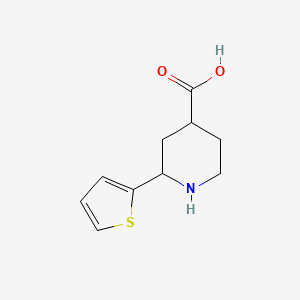

![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
